2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

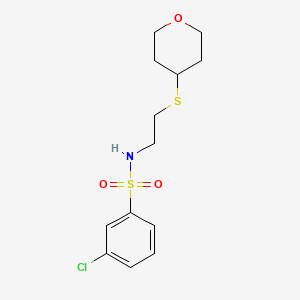

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride, also known as 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, is a chemical compound with the linear formula: HOCH2(CF2)4CH2OH . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

This compound is mainly used in organic synthesis reactions, acting as an addition reagent, alkylating agent, and nucleophilic reagent .Physical and Chemical Properties Analysis

The compound has a molecular weight of 262.10 . It is a solid with a boiling point of 100°C/3 mmHg and a melting point of 66-70°C .Scientific Research Applications

Metal-catalyzed Diamination Reactions

Metal-catalyzed 1,2-diamination reactions have gained attention due to the 1,2-diamine motif's presence in numerous biologically active natural products and pharmaceutical agents. Chiral 1,2-diamines are crucial for asymmetric synthesis and catalysis, making them attractive targets for synthetic chemistry. Recent advances in metal-catalyzed diamination reactions, including their asymmetric variants, suggest potential applications in constructing natural products and drug molecules (Cardona & Goti, 2009).

Anion Binding and Sensing

Fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, utilizing fluorinated pyrroles, have shown significant enhancements in binding affinities towards anions like fluoride, chloride, and dihydrogen phosphate compared to their non-fluorinated counterparts. This improvement, particularly for dihydrogen phosphate, allows these compounds to act as naked-eye sensors for phosphate anions, indicating applications in environmental monitoring and chemical sensing (Anzenbacher et al., 2000).

Crystal Packing and Structural Analysis

The study of hexane-1,6-diaminium salts with various acetic acids has provided insights into the influence of chlorine atoms on crystal packing. Understanding these interactions is crucial for designing materials with desired crystalline properties, which is relevant for material science and pharmaceutical formulation (Paul & Kubicki, 2009).

Novel Cyclophosphazene Derivatives Synthesis

Reinvestigations into the reactions of hexachlorocyclotriphosphazene with linear aliphatic primary diamines have led to novel cyclophosphazene derivatives. These compounds, characterized by a variety of structural types, have potential applications in materials science, particularly in the development of new polymers and coatings (Türe, Silah, & Tuna, 2020).

Antiproliferative Activity Against Cancer Cells

A library of compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold showed promising results in inhibiting the growth of triple-negative MDA-MB231 breast cancer cells. This highlights the potential of such compounds in cancer therapy, with the added benefit of selectivity against cancer cells without affecting non-cancerous cells (Junaid, Lim, Chuah, & Dolzhenko, 2020).

Safety and Hazards

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F8N2.2ClH/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16;;/h1-2,15-16H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSLSVMYNOESPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CN)(F)F)(F)F)(F)F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2F8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2980845.png)

![Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2980846.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2980848.png)

![8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980849.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B2980850.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2980857.png)

![N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2980859.png)